Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate
Description
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted at position 1 with an oxoacetyl group linked via an amino-methyl bridge to a 4-oxo-3,4-dihydrophthalazine moiety. The ethyl carboxylate at position 4 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-2-28-19(27)12-7-9-23(10-8-12)18(26)17(25)20-11-15-13-5-3-4-6-14(13)16(24)22-21-15/h3-6,12H,2,7-11H2,1H3,(H,20,25)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHNUYVGCZCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Stepwise Assembly via Acylation and Amidation
Synthesis of Piperidine-4-Carboxylate Intermediate
Starting Material : Ethyl piperidine-4-carboxylate (commercially available).
Protection : The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.
Procedure :
- Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in dichloromethane.
- Add Boc anhydride (1.2 eq) and DMAP (catalytic).
- Stir at room temperature for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate, 7:3).
Intermediate : tert-Butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate.
Introduction of Oxoacetyl Group
Reagent : Bromoacetyl bromide (1.5 eq).
Conditions :
- Add bromoacetyl bromide dropwise to the Boc-protected piperidine in anhydrous THF at 0°C.
- Stir for 2 hours, then warm to room temperature.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
Intermediate : tert-Butyl 4-(ethoxycarbonyl)-1-(2-bromoacetyl)piperidine-1-carboxylate.
Nucleophilic Substitution with Phthalazinone Amine
Phthalazinone Preparation :
- Synthesize 4-oxo-3,4-dihydrophthalazin-1-ylmethanamine via reductive amination of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde using NaBH₃CN in methanol.
Coupling Reaction :
- Combine the bromoacetyl intermediate (1.0 eq) with phthalazinone methanamine (1.2 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and heat at 60°C for 6 hours.
- Filter and concentrate; purify via silica gel chromatography (CH₂Cl₂/MeOH, 9:1).
Intermediate : tert-Butyl 4-(ethoxycarbonyl)-1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-1-carboxylate.
Deprotection of Boc Group
Reagent : Trifluoroacetic acid (TFA, 5.0 eq).
Procedure :
- Dissolve the Boc-protected intermediate in CH₂Cl₂.
- Add TFA and stir at room temperature for 2 hours.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and evaporate.
Final Product : Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate.
One-Pot Reductive Amination Approach
Condensation of Amine and Ketone
Reactants :
- Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq).
- 4-Oxo-3,4-dihydrophthalazin-1-ylmethanamine (1.2 eq).
Conditions :
- Dissolve in methanol with acetic acid (0.5 eq).
- Add NaBH₃CN (1.5 eq) and stir at room temperature for 24 hours.
- Filter and concentrate; purify via recrystallization (ethanol/water).
Yield : 60–75% (reported for analogous piperidine derivatives).
Analytical Data and Optimization
Key Spectroscopic Characteristics
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Acylation | 45–55 | ≥98 | High regioselectivity | Multi-step, time-intensive |
| Reductive Amination | 60–75 | ≥95 | One-pot, fewer intermediates | Requires stoichiometric NaBH₃CN |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Piperidine-Phthalazinone Derivatives
Compounds sharing the phthalazinone-piperidine scaffold (e.g., A12–A19, A22–A23 from –2) exhibit variations in substituents on the benzyl or piperidine groups:
Key Findings :
- Bioactivity: A22’s difluorocyclohexane group improves metabolic stability compared to the target compound’s phthalazinone .
- Solubility : A14’s carboxamide increases water solubility relative to the target’s ethyl carboxylate .
- Synthesis : A17 and the target compound both use esterification, but A17’s methyl group simplifies purification .
Piperidine Derivatives with Alternative Acyl Groups
Compounds like 5db () and 45a () highlight acyl group diversity:
Key Findings :
Heterocyclic Variants
Compounds like B2–B5 () and Compound 2 () replace phthalazinone with hydrazides or spiro systems:
Key Findings :
- Fragmentation: Compound 2’s spiro system produces distinct MS/MS fragments (e.g., m/z 392.18 [M+H–H2O]+), unlike the target’s phthalazinone .
- Bioactivity: B2’s hydrazide moiety correlates with antifungal properties, whereas the target’s phthalazinone may target kinases .
Biological Activity
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate, with a CAS number of 923692-77-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and a phthalazine moiety, which are known to influence various biological mechanisms.
- Molecular Formula : C₁₉H₂₂N₄O₅
- Molecular Weight : 386.4 g/mol
- Structure : The compound consists of an ethyl ester linked to a piperidine ring and an oxo group connected to a phthalazin derivative.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) transporters. GABA is a crucial neurotransmitter in the central nervous system, and its reuptake inhibition can lead to increased levels of GABA in synaptic clefts, enhancing inhibitory neurotransmission. This mechanism is particularly relevant for conditions such as epilepsy, anxiety disorders, and other neurological conditions.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of similar compounds with structural analogs. For instance, derivatives that include the phthalazin structure have demonstrated significant inhibitory effects on GABA transporters mGAT1 and mGAT3, suggesting that this compound may exhibit comparable activity .
In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit GABA uptake in neuronal cultures. For example, a study reported that certain nipecotic acid derivatives exhibited selective inhibition of GABA transporters, which could be extrapolated to predict the activity of this compound .
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of related compounds. For instance, compounds exhibiting GABA reuptake inhibition have been associated with anxiolytic and anticonvulsant effects in rodents. These findings suggest potential therapeutic applications for this compound in treating anxiety and seizure disorders.
Data Table: Summary of Biological Activity Studies
Q & A
Basic: What are the recommended synthetic routes for Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core, followed by coupling with the 4-oxo-3,4-dihydrophthalazin-1-yl moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the phthalazine-derived amine to the acetylated piperidine .
- Esterification : Ethyl ester groups can be introduced via nucleophilic acyl substitution under anhydrous conditions .
Yield Optimization : - Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and intermediates .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from assay variability or target promiscuity. To address this:
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Molecular docking : Perform in silico docking studies (e.g., AutoDock Vina) to identify plausible binding conformations and rule out false positives .
- Dose-response refinement : Use nonlinear regression models to calculate EC50/IC50 values across multiple replicates, ensuring statistical robustness .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- 1H/13C NMR : Assign peaks to confirm piperidine ring protons (δ 1.2–3.5 ppm) and phthalazine aromatic signals (δ 7.5–8.5 ppm) .
- 2D NMR (HSQC, HMBC) : Verify connectivity between the acetyl and phthalazine groups .
- IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹ for ester and amide groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z calculated for C21H23N4O5) .
Advanced: What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Reaction path search : Apply Gaussian-based transition state modeling to identify energetically favorable pathways for derivatization .
- Machine learning : Train models on PubChem data to predict reactivity with electrophiles/nucleophiles, using descriptors like Fukui indices .
- Solvent effects : Simulate solvent interactions via COSMO-RS to optimize solubility and reaction rates .
Basic: How can researchers validate the compound’s stability under various experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC .
- Accelerated stability testing : Store samples at 25°C/60% RH and analyze purity monthly using UPLC-MS .
Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?
Methodological Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each for activity .
- MD simulations : Run 100-ns molecular dynamics simulations to compare binding modes of R/S configurations with target proteins (e.g., kinases) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify stereospecific interaction hotspots (e.g., hydrogen bonds with catalytic lysine residues) .
Advanced: What strategies are recommended for designing derivatives with enhanced target selectivity?
Methodological Answer:
- Scaffold hopping : Replace the phthalazine ring with quinazoline or pyridopyrimidine moieties to alter steric/electronic profiles .
- Fragment-based design : Screen fragment libraries (e.g., Maybridge) to identify substituents that improve affinity for specific kinase domains .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for derivative-target binding to prioritize synthetic efforts .
Basic: What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
- Four-parameter logistic (4PL) model : Fit dose-response curves using GraphPad Prism to derive EC50 and Hill slope values .
- ANOVA with Tukey’s post hoc : Compare treatment groups for significance (p < 0.05) in cell viability assays .
- Bootstrap resampling : Estimate confidence intervals for IC50 values to account for assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
